

Cabotegravir-d5 solubility and stability profile

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Compound Focus: Cabotegravir-d5

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Chemical Properties and Handling

Cabotegravir-d5 is a deuterium-labeled analog of Cabotegravir, primarily used as an internal standard in quantitative mass spectrometry to ensure analytical accuracy [1] [2] [3].

- **Molecular Formula:** C₁₉H₁₂D₅F₂N₃O₅ [1] [4]
- **Molecular Weight:** 410.38 g/mol [1] [4]
- **CAS No.:** 2750534-77-9 [1]
- **Purity:** >95% [4] to 99.31% [1]

Solubility and Stability Profile

Available data on the solubility and stability of **Cabotegravir-d5** is summarized below.

Property	Available Data
Solubility	Soluble in DMSO and Methanol [4]. Specific quantitative solubility data (e.g., mg/mL) was not located in current literature.
Storage Conditions	Powder Form: -20°C for 3 years; 4°C for 2 years. In Solvent: -80°C for 6 months; -20°C for 1 month [1]. Another source suggests storing the solid powder at 2-8°C [4].
Appearance	Solid powder, white to off-white in color [1].

Experimental Protocols for Quantitative Analysis

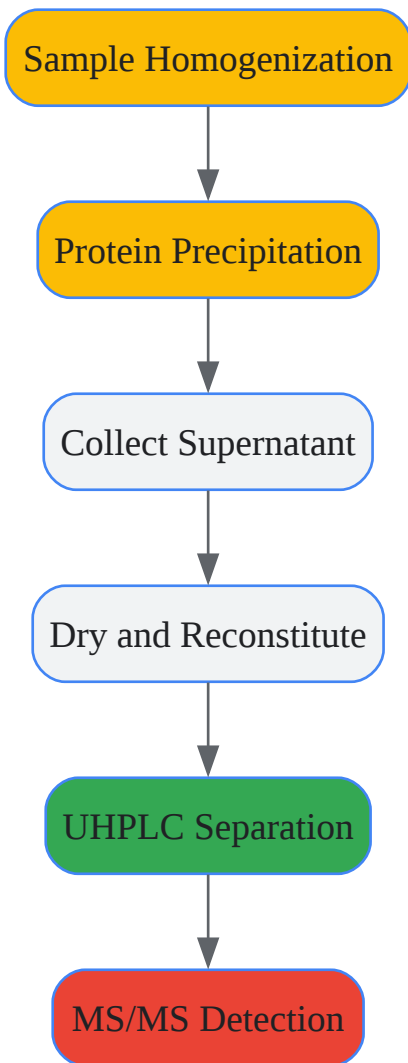
Cabotegravir-d5 is used as an internal standard to quantify analytes like cabotegravir in biological matrices. Below are methodologies from published protocols.

UHPLC-MS/MS Analysis in Human Tissues

This method simultaneously quantifies five antiretrovirals, using **Cabotegravir-d5** as an internal standard for cabotegravir [2].

- **Sample Preparation:** Tissue samples are homogenized. Proteins are precipitated by adding 1000 μL of an internal standard solution in acetonitrile to 500 μL of the calibration standard, quality control (QC), or unknown tissue sample. After vortexing and centrifuging, the supernatant is dried under nitrogen and reconstituted in 150 μL of water for UHPLC-MS/MS analysis [2].
- **Internal Standard Solution:** The internal standard working solution containing **Cabotegravir-d5** is prepared in acetonitrile [2].
- **Chromatography:** A Waters Acquity UHPLC system with a CORTECS T3 column is used. The mobile phase is water with 0.1% formic acid and acetonitrile, with a gradient elution over 8.5 minutes. Cabotegravir and **Cabotegravir-d5** elute at approximately 3.58 minutes [2].
- **Mass Spectrometry:** A TSQ Quantis Plus mass spectrometer with selected reaction monitoring in positive ionization mode is used [2].
- **Ion Transitions:** **Cabotegravir-d5** is monitored using the precursor ion \rightarrow product ion transition of m/z 411.03 \rightarrow 267.96 [2].

This workflow can be visualized as follows:



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Experimental workflow for UHPLC-MS/MS analysis of tissue samples.

Paper Spray Mass Spectrometry in Whole Blood

This method describes a point-of-care assay for quantifying cabotegravir and rilpivirine in whole blood using a miniature mass spectrometer [3].

- **Sample Preparation:** To 100 μL of whole blood sample spiked with cabotegravir, add 100 μL of 1000 ng/mL **Cabotegravir-d5** in acetonitrile. Shake vigorously for one minute to precipitate proteins. Pipette 10 μL of the clear supernatant onto a paper triangle for analysis [3].
- **Mass Spectrometry:** Analysis is performed on a Mini-12 miniature mass spectrometer. The precursor ion for **Cabotegravir-d5** is isolated at **m/z 411** and fragmented. The instrument is tuned for this

analysis with specific lens voltages and isolation windows [3].

Applications and Significance in Research

- **Role as an Internal Standard:** Using **Cabotegravir-d5** corrects for variability and loss during sample preparation and analysis, which is critical for obtaining reliable concentration data in complex biological matrices like plasma, blood, and tissues [2] [3].
- **Research Context:** Accurate measurement of cabotegravir concentration is vital for pharmacokinetic studies in the development of long-acting injectable formulations and implants for HIV prevention and treatment [5] [6].

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